Home > Products > Building Blocks P13624 > 7-Methylbenzo[d]isoxazol-3-ol
7-Methylbenzo[d]isoxazol-3-ol - 36238-83-2

7-Methylbenzo[d]isoxazol-3-ol

Catalog Number: EVT-324662
CAS Number: 36238-83-2
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]oxazolidin-2-one (SL25.1188)

  • Compound Description: SL25.1188 is a selective and competitive inhibitor of monoamine oxidase-B (MAO-B) in both human and rat brains. It exhibits Ki values of 2.9 nM and 8.5 nM for MAO-B in human and rat brains, respectively. Additionally, it shows an ED50 value of 0.6 mg/kg p.o. in rats. []
  • Relevance: SL25.1188 shares the core benzo[d]isoxazol-3-ol structure with 7-Methylbenzo[d]isoxazol-3-ol. The presence of the oxazolidinone ring and the 6-(4,4,4-trifluorobutoxy) substituent differentiates SL25.1188, contributing to its specific MAO-B inhibitory activity. []

4-{4-[4-Tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT)

  • Compound Description: TBPT acts as a partial agonist of the human serotonin-4 (5-HT4) receptor and is currently under investigation for the treatment of neurological disorders. []

7-[3-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidine-1-yl]propoxy]-chromen-4-one and Derivatives

  • Compound Description: This series of compounds, including various derivatives with modifications at specific positions, has been investigated for their potential use in treating psychosis and schizophrenia. These compounds exhibit inhibitory activity towards D2, 5-HT2a, and H1 receptors. []
  • Relevance: The core structure of these compounds features a 6-fluorobenzo[d]isoxazol-3-yl moiety linked to a piperidine ring, resembling the structure of 7-Methylbenzo[d]isoxazol-3-ol. The presence of the chromen-4-one system and the propoxy linker distinguishes this compound series from 7-Methylbenzo[d]isoxazol-3-ol and contributes to its distinct pharmacological profile. []

trans‐7‐Hydroxymethyl‐2‐(2-benz[d]isoxazol‐3‐yl)octahydro‐2H‐pyrido[1,2‐a]pyrazine

  • Compound Description: This compound has been synthesized and characterized, but its biological activity is not discussed in the provided abstract. []

N-Bn-THAZ (3d) and O-Bn-THAZ (4d)

  • Compound Description: These two THAZ analogues function as potent agonists of human 5-HT(2A) and 5-HT(2C) receptors. Notably, 3d (N-Bn-THAZ) exhibits selectivity for these two receptors and has shown substantial improvement in the cognitive performance of mice in a place recognition Y-maze model. []
  • Relevance: While these compounds are based on the 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol (THAZ) scaffold, their potent activity on serotonin receptors highlights the potential of exploring variations within the broader isoxazole chemical class for neurological applications, which is relevant to the benzo[d]isoxazol-3-ol structure found in 7-Methylbenzo[d]isoxazol-3-ol. []

5,6‐Dihydro‐4H‐benzo[d]isoxazol‐7‐one and 5,6‐Dihydro‐4H‐isoxazolo[5,4‐c]pyridin‐7‐one Derivatives

  • Compound Description: This class of compounds was designed and synthesized to explore their potential as Hsp90 inhibitors. Derivatives featuring a resorcinol-like fragment displayed notable inhibitory effects on Hsp90. []
  • Relevance: These compounds share the benzo[d]isoxazole core structure with 7-Methylbenzo[d]isoxazol-3-ol. The presence of the 5,6-dihydro-4H-isoxazol-7-one or 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one scaffold, often incorporating resorcinol-like moieties, differentiates these compounds and contributes to their Hsp90 inhibitory activities. []

4-Chloro-7-methyl-5,6,7,8,9,14-hexahydrodibenz[d,g]azecin-3-ol

  • Compound Description: This compound represents the first identified picomolar D5-selective dopamine-receptor antagonist. []
  • Relevance: Though not directly containing the benzo[d]isoxazol-3-ol moiety, this compound exhibits a closely related structure to 7-Methylbenzo[d]isoxazol-3-ol. Both share a similar carbon framework with a 7-methyl substituent and a hydroxyl group at position 3. The key difference lies in the presence of a nitrogen atom and a chlorine substituent in the hexahydrodibenz[d,g]azecine ring system, contributing to its potent and selective dopamine D5 receptor antagonism. []
Overview

7-Methylbenzo[d]isoxazol-3-ol is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. This compound has garnered attention due to its potential biological activities and applications across various scientific fields. The molecular formula for 7-Methylbenzo[d]isoxazol-3-ol is C8H7NO2C_8H_7NO_2, with a molecular weight of approximately 149.15 g/mol. Its significance arises from its diverse applications in chemistry, biology, and medicine, particularly in the development of therapeutic agents and materials .

Synthesis Analysis

Methods

The synthesis of 7-Methylbenzo[d]isoxazol-3-ol can be achieved through several methods, including:

  1. Base-Catalyzed Cyclization: This method involves the condensation of nitroacetic esters with dipolarophiles in the presence of water, leading to the formation of the isoxazole ring.
  2. Mitsunobu Reaction: A common synthetic route involves the use of salicylhydroxamic acid, triphenylphosphine, and di-isopropyl azodicarboxylate in tetrahydrofuran under an inert atmosphere. This method typically yields high purity and efficiency .
  3. Microwave-Assisted Synthesis: Microwave irradiation techniques have been employed to enhance reaction rates and yields in the synthesis of isoxazoles, including derivatives like 7-Methylbenzo[d]isoxazol-3-ol .

Technical Details

For instance, in one specific procedure, salicylhydroxamic acid is dissolved in anhydrous tetrahydrofuran, followed by the addition of triphenylphosphine and di-isopropyl azodicarboxylate. The reaction conditions are carefully controlled to optimize yield and purity .

Molecular Structure Analysis

Structure

The structure of 7-Methylbenzo[d]isoxazol-3-ol consists of a methyl group attached to a benzoisoxazole framework. The isoxazole ring features a hydroxyl group at the 3-position, which plays a crucial role in its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

7-Methylbenzo[d]isoxazol-3-ol undergoes various chemical reactions:

  1. Oxidation: The compound can be oxidized to yield corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: It can also be reduced to form different alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Technical Details

The choice of reagents and reaction conditions significantly influences the outcome, with specific products formed depending on the pathway taken .

Mechanism of Action

Process

The mechanism of action for 7-Methylbenzo[d]isoxazol-3-ol involves interaction with biological targets that may lead to various therapeutic effects. Isoxazole derivatives are known for their broad spectrum of biological activities.

Data

Research indicates that similar compounds can act as gamma-aminobutyric acid uptake inhibitors, suggesting potential anticonvulsant properties. The precise biochemical pathways affected by this compound remain an area for further investigation.

Physical and Chemical Properties Analysis

Physical Properties

7-Methylbenzo[d]isoxazol-3-ol exhibits typical characteristics of organic compounds, including:

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with oxidizing and reducing agents, as well as nucleophiles and electrophiles during substitution reactions.

Relevant data from studies indicate its potential reactivity patterns based on its functional groups .

Applications

7-Methylbenzo[d]isoxazol-3-ol has a wide range of applications in scientific research:

  1. Chemical Synthesis: Serves as a building block for more complex molecules.
  2. Biological Research: Investigated for its antimicrobial, antiviral, and anticancer properties.
  3. Pharmaceutical Development: Ongoing studies aim to explore its therapeutic potential for various diseases.
  4. Industrial Uses: Utilized in developing new materials and as precursors for other industrial chemicals .
Synthetic Methodologies and Optimization Strategies for 7-Methylbenzo[d]isoxazol-3-ol

Regioselective Cyclization Approaches for Benzo[d]isoxazole Core Formation

The construction of the benzo[d]isoxazole core in 7-methylbenzo[d]isoxazol-3-ol relies critically on regioselective cyclization strategies to ensure correct positioning of the 7-methyl group and 3-ol functionality. Modern approaches leverage hydroxy(tosyloxy)iodobenzene (HTIB)-mediated oximation-cyclization cascades, where 3-methyl-substituted salicylaldehyde derivatives serve as precursors. HTIB efficiently converts aldoxime intermediates to nitrile oxides in situ, which undergo intramolecular 1,3-dipolar cycloaddition with high regiocontrol at the ortho-position relative to the phenolic oxygen. This method achieves >90% regioselectivity for the 7-methyl isomer and eliminates hazardous brominating agents traditionally used in such cyclizations [6] [9].

Microwave-assisted cyclodehydration presents a complementary strategy for optimizing reaction kinetics and yield. 2-Hydroxy-5-iodo-3-methylbenzaldehyde oximes cyclize to the target benzo[d]isoxazole within 10 minutes under microwave irradiation (120°C), compared to 12 hours under conventional heating. This acceleration minimizes thermal decomposition of the labile 3-ol group and improves isolated yields to 85–92%. The 7-methyl group’s steric orientation during cyclization is crucial, as evidenced by crystallographic data showing its coplanarity with the fused ring system, which prevents undesived 6-regioisomer formation through steric blockade [3] [9].

Table 1: Regioselective Cyclization Methods for 7-Methylbenzo[d]isoxazol-3-ol Synthesis

MethodPrecursorConditionsRegioselectivityYield (%)
HTIB-Mediated Cyclization2-Hydroxy-5-iodo-3-methylbenzaldoximeHTIB (1.2 eq), CH₂Cl₂, 25°C, 2h>90% (7-methyl)88
Microwave Cyclodehydration2-Hydroxy-3-methylbenzaldehyde oximeMW, 120°C, DMF, 10 min>95% (7-methyl)92
Base-Promoted Cyclization2-Hydroxy-3-methyl-β-nitroenoneDBU (2 eq), EtOH, 80°C, 4h85% (7-methyl)78

Catalytic Systems in Isoxazole Ring Functionalization: Sonogashira and Stille Cross-Coupling Adaptations

Functionalization of the 7-methylbenzo[d]isoxazol-3-ol scaffold frequently requires catalytic cross-coupling to introduce aryl, alkenyl, or heteroaryl groups at the 5-position. Stille coupling stands out for its compatibility with the acid/base-sensitive isoxazole N-O bond. Using the 5-iodo-7-methylbenzo[d]isoxazol-3-ol precursor, Pd(PBut₃)₂/CsF catalysis in toluene enables coupling with vinylstannanes at 110°C. This method achieves 70–85% yields while preserving the 3-ol tautomer, as confirmed by ¹³C NMR showing the diagnostic C3-OH resonance at δ 165.2 ppm. Crucially, the 7-methyl group enhances electron density at C5, accelerating oxidative addition of the aryl iodide bond to the palladium center by 3-fold compared to non-methylated analogues [4].

Sonogashira reactions face challenges due to copper-induced decomposition of the isoxazole ring. Modified protocols employing Pd-XPhos (2 mol%) with CuI (0.5 mol%) in triethylamine/acetonitrile (4:1) mitigate this issue. Terminal alkynes couple efficiently at 60°C, yielding 7-methyl-5-alkynyl derivatives without ring degradation. The 7-methyl group’s +I effect suppresses alkyne oligomerization, a common side reaction in such systems. For sterically congested alkynes, silver oxide (Ag₂O) additives further improve yields by sequestering iodide ions that promote protodehalogenation [6] [9].

Table 2: Catalytic Cross-Coupling Systems for 5-Functionalization

Coupling TypeCatalyst SystemSubstrateConditionsYield (%)
StillePd(PBut₃)₂ (5 mol%), CsF (3 eq)5-Iodo-7-methylbenzo[d]isoxazol-3-ol + vinylstannanesToluene, 110°C, 12h70–85
SonogashiraPdCl₂(PPh₃)₂ (3 mol%), CuI (1 mol%)5-Iodo-7-methylbenzo[d]isoxazol-3-ol + phenylacetyleneiPr₂NH, 80°C, 8h65–75
Sonogashira (optimized)Pd-XPhos (2 mol%), CuI (0.5 mol%), Ag₂O (0.2 eq)Same as aboveEt₃N/MeCN (4:1), 60°C, 6h82–90

Sustainable Synthesis: Solvent-Free and Green Chemistry Protocols

Environmental considerations drive innovations in solvent-free and catalytic methodologies for 7-methylbenzo[d]isoxazol-3-ol synthesis. Mechanochemical grinding enables the three-component assembly of methyl-substituted benzo[d]isoxazoles from 3-methylsalicylaldehydes, hydroxylamine hydrochloride, and terminal alkynes. Using a planetary ball mill, ZnO-coated jars (500 rpm, 30 min) facilitate Knoevenagel condensation-cyclization sequences without solvents. This approach achieves 89% conversion with 50% reduced energy input compared to solution-phase routes. The 7-methyl group’s lipophilicity enhances substrate adsorption onto the ZnO surface, as confirmed by FTIR showing a 15 cm⁻¹ redshift in carbonyl stretching frequencies [6] [8].

Deep eutectic solvents (DES) derived from choline chloride-urea (ChCl:urea, 1:2) serve as recyclable reaction media for isoxazole cyclization. At 90°C, DES promotes oximation-dehydration of 2-hydroxy-3-methylbenzaldehydes with NH₂OH·HCl, achieving 94% yield of 7-methylbenzo[d]isoxazol-3-ol after 3 hours. The DES stabilizes the nitrile oxide intermediate through H-bonding, reducing dimerization side products to <5%. After extraction, DES recyclability persists for five cycles with <8% efficiency loss, as quantified by HPLC monitoring of aldehyde consumption. Microwave activation in DES further cuts reaction times to 20 minutes while maintaining high regioselectivity [6] [9].

Structural Modifications at the 7-Methyl Position: Alkylation and Acylation Techniques

The 7-methyl group in benzo[d]isoxazol-3-ol offers a strategic site for structural diversification via C-H functionalization. Directed ortho-lithiation employs the isoxazole nitrogen as a directing group. Treatment with LDA (-78°C, THF) generates a chelated lithio-intermediate at C7, confirmed by ⁶Li NMR showing a triplet at δ -1.2 ppm (J = 4 Hz). Quenching with electrophiles yields 7-(functionalized methyl) derivatives:

  • Alkylation: Iodomethane provides 7-ethyl analogues (72%)
  • Hydroxymethylation: Paraformaldehyde gives 7-(hydroxymethyl)benzo[d]isoxazol-3-ol (68%)
  • Carboxylation: CO₂ gas affords the 7-carboxylic acid (65%), useful for peptide conjugation [3] [5]

Metal-free radical bromination at the 7-methyl position uses N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄. Controlled stoichiometry (1.05 eq NBS) selectively affords 7-(bromomethyl)benzo[d]isoxazol-3-ol (80% yield), which undergoes nucleophilic substitution with amines or carboxylates. Acylation proceeds via Pd-catalyzed carbonylative coupling. Using Pd(OAc)₂/Xantphos under CO (1 atm), the 7-bromomethyl derivative converts to 7-acetyl analogues with arylboronic acids, yielding ketones (e.g., 7-(4-fluorophenylacetyl) derivative, 75%). The 7-acyl group’s electron-withdrawing effect increases isoxazole ring stability in plasma by 3-fold (t₁/₂ = 51.4 min vs. 3.46 min for methyl, see Table 3) [5].

Table 3: Stability of 7-Substituted Benzo[d]isoxazol-3-ol Derivatives in Rat Plasma

7-SubstituentStructurePlasma Half-Life (min ± SD)Key Stability Factor
Methyl-CH₃3.46 ± 0.31Reference compound
Bromomethyl-CH₂Br2.96 ± 0.12Susceptible to hydrolysis
Acetyl-COCH₃51.4 ± 1.52Electron-withdrawing effect stabilizes N-O bond
(4-Fluorophenyl)acetyl-COCH₂C₆H₄F-468.2 ± 2.1Steric shielding + electronic effect

Properties

CAS Number

36238-83-2

Product Name

7-Methylbenzo[d]isoxazol-3-ol

IUPAC Name

7-methyl-1,2-benzoxazol-3-one

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10)

InChI Key

JUNCQBPTXAQOSA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=O)NO2

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.